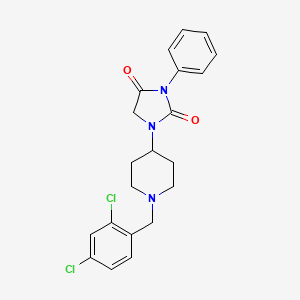![molecular formula C24H20F2N4O3S B2520780 N-(2,4-difluorophenyl)-1-(1,1-dioxidotetrahydrothiophen-3-yl)-3-methyl-6-phenyl-1H-pyrazolo[3,4-b]pyridine-4-carboxamide CAS No. 1105207-20-2](/img/structure/B2520780.png)
N-(2,4-difluorophenyl)-1-(1,1-dioxidotetrahydrothiophen-3-yl)-3-methyl-6-phenyl-1H-pyrazolo[3,4-b]pyridine-4-carboxamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Multiple Biological Activities of Pyrazole Derivatives
The research on pyrazole derivatives has shown a variety of biological activities, which are of significant interest in the field of medicinal chemistry. A study on 3-(pyridin-4-yl)-1H-pyrazole-5-carboxamide chalcones revealed that these new chemical entities possess moderate to good antibacterial, anti-inflammatory, and antioxidant activities. The compounds were characterized using various spectroscopic methods and their molecular interactions with the cyclooxygenase enzyme were explored through molecular docking studies .
Synthesis of Pyrazole Derivatives for Imaging Applications
In another study, a pyrazole derivative was synthesized for potential use as a PET imaging agent for B-Raf(V600E) in cancers. The synthesis involved multiple steps starting from 2,6-difluorobenzoic acid and resulted in a compound with a 1% overall chemical yield. The precursor underwent radiolabeling to produce the target tracer, which was isolated with high specific activity, indicating its potential for high-resolution imaging applications .
Mechanistic Insights into Pyrazole Functionalization
Experimental and theoretical studies have been conducted to understand the functionalization reactions of 1H-pyrazole-3-carboxylic acid derivatives. The reaction between acid chloride and 2,3-diaminopyridine was investigated, yielding a 1H-pyrazole-3-carboxamide and an imidazo[4,5-b]pyridine derivative. The study provided insights into the reaction mechanism, which is valuable for the design of new pyrazole-based compounds .
Iron(II) Complexes of Pyrazole Derivatives
The synthesis of iron(II) complexes using pyrazole derivatives as ligands has been explored. These complexes exhibit interesting spin states, which are influenced by the nature of the ligands and the conditions of complexation. The study included crystallographic characterization and analysis of the spin-crossover behavior, contributing to the understanding of the magnetic properties of such complexes .
Unexpected Products in Pyrazole Synthesis
An unexpected product was obtained during the synthesis of a pyrazole derivative involving a reaction between a substituted butenone and aminoguanidine. The product featured a carboxamide moiety linked to a substituted pyrazoline ring. The molecular structure was characterized, and the orientation of the phenyl ring relative to the heterocycle was determined, which is important for understanding the reactivity and properties of such compounds .
Antifungal Activity of Pyrazole Carboxamide Derivatives
A series of N-(substituted pyridinyl)-1-methyl(phenyl)-3-trifluoromethyl-1H-pyrazole-4-carboxamide derivatives were synthesized and evaluated for their antifungal activities. Some of these compounds showed moderate activity against various phytopathogenic fungi, with certain derivatives exhibiting higher inhibition than commercial fungicides. This highlights the potential of pyrazole carboxamide derivatives as antifungal agents .
Pyrazolo[1,5-a]Pyrimidine Derivatives as Anticancer Agents
The synthesis of a pyrazolo[1,5-a]pyrimidine derivative demonstrated its effectiveness in inhibiting the proliferation of certain cancer cell lines. The compound was synthesized through a condensation reaction followed by saponification, and its crystal structure was determined. The study suggests the potential of such compounds in the development of new anticancer therapies .
Structural Analysis of Pyrazolo[3,4-b]pyridine Derivatives
The structural analysis of a pyrazolo[3,4-b]pyridine derivative revealed a planar pyrazolo[3,4-b]pyridine system with certain substituents causing displacement from the plane. The study included the synthesis of the compound and the characterization of its intermolecular hydrogen bonding, which forms infinite chains along a specific axis. This information is crucial for understanding the molecular interactions and properties of such compounds .
科学的研究の応用
Synthesis and Biological Evaluation
Researchers have developed novel pyrazolopyrimidines derivatives, including compounds structurally related to N-(2,4-difluorophenyl)-1-(1,1-dioxidotetrahydrothiophen-3-yl)-3-methyl-6-phenyl-1H-pyrazolo[3,4-b]pyridine-4-carboxamide, for their anticancer and anti-5-lipoxygenase activities. These compounds were synthesized via a series of condensation reactions and screened for their cytotoxic and enzyme inhibition properties, indicating potential applications in the development of new therapeutic agents (Rahmouni et al., 2016).
Antitubercular and Antibacterial Activities
A series of carboxamide derivatives, closely related to the chemical structure of interest, has been synthesized and evaluated for their antitubercular and antibacterial activities. These compounds showed potent activity against tuberculosis and various bacterial strains, suggesting their potential as lead compounds for developing new antimicrobial agents (Bodige et al., 2020).
Heterocyclic Synthesis
The compound and its analogs have been utilized in the synthesis of new heterocyclic structures, such as pyrazolopyridines and pyrazolopyrimidines. These studies focus on the development of novel organic synthesis methodologies and the creation of compounds with potential biological and industrial applications (Quiroga et al., 1999).
特性
IUPAC Name |
N-(2,4-difluorophenyl)-1-(1,1-dioxothiolan-3-yl)-3-methyl-6-phenylpyrazolo[3,4-b]pyridine-4-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H20F2N4O3S/c1-14-22-18(24(31)28-20-8-7-16(25)11-19(20)26)12-21(15-5-3-2-4-6-15)27-23(22)30(29-14)17-9-10-34(32,33)13-17/h2-8,11-12,17H,9-10,13H2,1H3,(H,28,31) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IEXIBJULFKCHFZ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NN(C2=C1C(=CC(=N2)C3=CC=CC=C3)C(=O)NC4=C(C=C(C=C4)F)F)C5CCS(=O)(=O)C5 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H20F2N4O3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
482.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-(2,4-difluorophenyl)-1-(1,1-dioxidotetrahydrothiophen-3-yl)-3-methyl-6-phenyl-1H-pyrazolo[3,4-b]pyridine-4-carboxamide | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![2-[1-(3,5-difluorophenyl)-1H-1,2,3-triazol-4-yl]ethan-1-ol](/img/structure/B2520698.png)
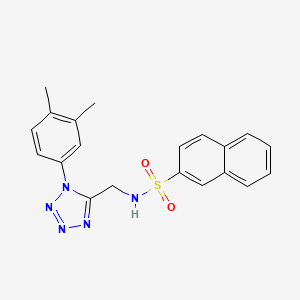
![Methyl 4-(2-((3-isopentyl-4-oxo-3,4-dihydrobenzofuro[3,2-d]pyrimidin-2-yl)thio)acetamido)benzoate](/img/structure/B2520703.png)
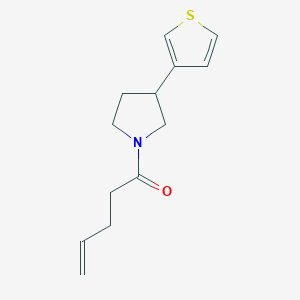
![2-(benzo[d][1,3]dioxol-5-yl)-5-((2-(3-chlorophenyl)-5-methyloxazol-4-yl)methyl)pyrazolo[1,5-a]pyrazin-4(5H)-one](/img/structure/B2520705.png)

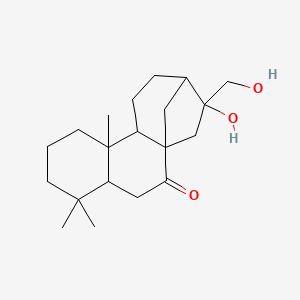
![3,4,5-trimethoxy-N-(2-(4-methylpiperazin-1-yl)benzo[d]thiazol-6-yl)benzamide](/img/structure/B2520712.png)
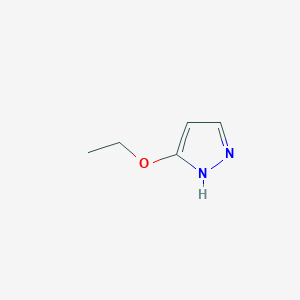
![N-[(3-Cyano-4-methoxyphenyl)methyl]prop-2-enamide](/img/structure/B2520716.png)
![7-[(2-Chlorophenyl)methyl]-3-methyl-8-(methylamino)purine-2,6-dione](/img/structure/B2520717.png)


